molecular formula C13H19NO4S B2710690 tert-butyl N-[(benzenesulfonyl)methyl]-N-methylcarbamate CAS No. 2418695-98-2

tert-butyl N-[(benzenesulfonyl)methyl]-N-methylcarbamate

Cat. No.: B2710690
CAS No.: 2418695-98-2
M. Wt: 285.36
InChI Key: WSLALJNTFHYOMC-UHFFFAOYSA-N
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Description

tert-butyl N-[(benzenesulfonyl)methyl]-N-methylcarbamate: is an organic compound that features a tert-butyl group, a benzenesulfonylmethyl group, and a methylcarbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(benzenesulfonyl)methyl]-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product. The reaction can be represented as follows:

tert-butyl carbamate+benzenesulfonyl chlorideTert-butyl N-(benzenesulfonylmethyl)-N-methylcarbamate\text{tert-butyl carbamate} + \text{benzenesulfonyl chloride} \rightarrow \text{this compound} tert-butyl carbamate+benzenesulfonyl chloride→Tert-butyl N-(benzenesulfonylmethyl)-N-methylcarbamate

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[(benzenesulfonyl)methyl]-N-methylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of sulfoxide derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzenesulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives

    Reduction: Sulfoxide derivatives

    Substitution: Various substituted carbamates depending on the nucleophile used

Scientific Research Applications

tert-butyl N-[(benzenesulfonyl)methyl]-N-methylcarbamate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate and sulfonamide derivatives.

    Biology: The compound can be used as a probe in biochemical studies to investigate enzyme-substrate interactions and protein modifications.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl N-[(benzenesulfonyl)methyl]-N-methylcarbamate involves its interaction with specific molecular targets. The benzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the formation of covalent bonds, resulting in the modification of the target molecule’s function or activity. The tert-butyl and methylcarbamate groups can also influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-(benzenesulfonyl)-N-methylcarbamate
  • Tert-butyl N-(p-toluenesulfonylmethyl)-N-methylcarbamate
  • Tert-butyl N-(methanesulfonylmethyl)-N-methylcarbamate

Uniqueness

tert-butyl N-[(benzenesulfonyl)methyl]-N-methylcarbamate is unique due to the presence of the benzenesulfonylmethyl group, which imparts specific reactivity and properties to the compound. This structural feature distinguishes it from other similar compounds and makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

tert-butyl N-(benzenesulfonylmethyl)-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S/c1-13(2,3)18-12(15)14(4)10-19(16,17)11-8-6-5-7-9-11/h5-9H,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSLALJNTFHYOMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CS(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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